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6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine Documentation Hub

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  • Product: 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
  • CAS: 1363382-31-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biol...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. As such, the unambiguous structure determination of novel derivatives is a critical step in medicinal chemistry and drug discovery programs. This guide provides an in-depth, technical walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of a representative novel compound, 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. We will explore a multi-technique approach, integrating mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The causality behind experimental choices is emphasized, presenting a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction: The Furo[3,2-d]pyrimidine Core and the Analytical Challenge

The fusion of a furan ring with a pyrimidine ring gives rise to the furo[3,2-d]pyrimidine system, a class of compounds that has garnered significant attention in pharmaceutical research.[1][2] The electron-rich furan ring coupled with the electron-deficient pyrimidine ring creates a unique electronic environment, making it a versatile scaffold for interacting with various biological targets.[3][4] The introduction of halogen substituents, such as in 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine (Figure 1), can further modulate the compound's physicochemical properties and biological activity.

Figure 1. Chemical Structure of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Caption: Target molecule for structure elucidation.

The primary challenge in the characterization of such a novel, poly-halogenated heterocyclic compound lies in the precise assignment of its constitution. This guide will lay out a logical, workflow-driven approach to unequivocally confirm the identity of this molecule.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Prior to advanced spectroscopic analysis, fundamental information is derived from the molecular formula, which for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is C₆HBrCl₂N₂O.[5] This information is typically obtained from high-resolution mass spectrometry.

The degree of unsaturation (DoU), or the number of rings and/or multiple bonds, is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₆HBrCl₂N₂O: DoU = 6 + 1 - (1/2) - (3/2) + (2/2) = 7 - 0.5 - 1.5 + 1 = 6

A DoU of 6 is consistent with the proposed bicyclic aromatic structure (one double bond in the furan ring, two in the pyrimidine ring, and two rings = 5) and an additional degree of unsaturation from the C=N bonds within the pyrimidine ring. This initial calculation provides the first piece of evidence supporting the proposed fused-ring structure.

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Signature

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

Table 1: Predicted HRMS Data

Parameter Predicted Value
Molecular Formula C₆HBrCl₂N₂O
Exact Mass 265.8728

| M+H⁺ (Monoisotopic) | 266.8806 |

Isotopic Pattern Analysis

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion cluster.[7][8]

Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster

Ion Relative Abundance Rationale
M ~50% Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl
M+2 100% (Base Peak) Contains ⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁵Cl
M+4 ~65% Contains ⁸¹Br, ³⁷Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁷Cl

| M+6 | ~10% | Contains ⁸¹Br, ³⁷Cl, ³⁷Cl |

This distinctive M, M+2, M+4, M+6 pattern is a definitive signature for a molecule containing one bromine and two chlorine atoms.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

  • Analysis: Observe the molecular ion cluster and compare the isotopic pattern to the predicted distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] For 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, ¹H, ¹³C, and 2D NMR experiments are essential.

¹H NMR Spectroscopy

The structure contains only one proton, which is attached to the furan ring. Its chemical shift will be influenced by the electronegative oxygen atom and the aromatic system.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration

| H-5 | ~7.0 - 7.5 | Singlet | 1H |

The observation of a single singlet in the aromatic region, integrating to one proton, is a strong confirmation of the proposed substitution pattern.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms of the core structure. The chemical shifts are predicted based on the effects of the heteroatoms and halogen substituents.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) Rationale
C-2 ~155 - 160 Attached to two N and one Cl
C-4 ~158 - 163 Attached to two N and one Cl
C-5 ~110 - 115 C-H in furan ring
C-6 ~100 - 105 Attached to Br
C-4a ~150 - 155 Bridgehead carbon

| C-7a | ~145 - 150 | Bridgehead carbon |

2D NMR for Unambiguous Assignments

While ¹H and ¹³C NMR provide initial data, 2D NMR experiments are required to confirm the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For our target molecule, it would show a cross-peak between the proton at ~7.0-7.5 ppm and the carbon at ~110-115 ppm, confirming this carbon as C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity of the fused ring system. It shows correlations between protons and carbons that are 2 or 3 bonds away.

HMBC_Correlations cluster_0 Key HMBC Correlations for Structure Confirmation structure H5 H-5 (~7.2 ppm) C4 C-4 (~160 ppm) H5->C4 3J C6 C-6 (~102 ppm) H5->C6 2J C7a C-7a (~147 ppm) H5->C7a 3J C4a C-4a (~152 ppm) H5->C4a 3J

Caption: Predicted HMBC correlations from H-5.

The expected HMBC correlations from H-5 to C-4, C-6, C-7a, and C-4a would unequivocally establish the connectivity of the furan and pyrimidine rings.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to also obtain quaternary carbon information).

  • 2D NMR: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin) and analyze the correlations to build the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides information about the functional groups present in a molecule. For 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, the IR spectrum would be expected to show characteristic absorptions for the aromatic system.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~1600-1450 C=C and C=N Stretch Aromatic Ring System
~1250-1000 C-O Stretch Furan Ring C-O

| ~800-600 | C-Cl Stretch | Aryl-Chloride |

The absence of strong signals for O-H, N-H, or C=O groups would further support the proposed anhydrous, aromatic structure.

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the structure, the absolute and unambiguous proof is obtained through single-crystal X-ray crystallography.[9] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming not only the connectivity but also providing accurate bond lengths and angles. Growing a suitable single crystal of the compound is often the rate-limiting step for this analysis.

Integrated Workflow and Conclusion

The structure elucidation of a novel compound like 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is a systematic process where each piece of analytical data corroborates the others.

Elucidation_Workflow Start Purified Compound HRMS HRMS Start->HRMS IsotopeMS Isotopic Pattern MS Start->IsotopeMS NMR_1H 1H NMR Start->NMR_1H IR IR Spectroscopy Start->IR XRay X-Ray Crystallography (If single crystal available) Start->XRay Conclusion Structure Confirmed HRMS->Conclusion Confirms Formula IsotopeMS->Conclusion Confirms Halogen Count NMR_13C 13C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (HSQC, HMBC) NMR_13C->NMR_2D NMR_2D->Conclusion Confirms Connectivity IR->Conclusion Confirms Functional Groups XRay->Conclusion Absolute Confirmation

Caption: Integrated workflow for structure elucidation.

By following this workflow, researchers can confidently and unequivocally determine the structure of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. The process begins with HRMS to establish the molecular formula, followed by analysis of the isotopic pattern in the mass spectrum to confirm the presence of one bromine and two chlorine atoms. ¹H and ¹³C NMR provide the initial carbon-hydrogen framework, which is then definitively connected using 2D NMR techniques, particularly HMBC. IR spectroscopy serves as a complementary technique to confirm functional groups. Finally, if a suitable crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of the structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

  • El-Gamal, M. I., et al. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 12(10), 1725-1744. [Link]

  • Kryštof, V., et al. (2022). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Biomedical Journal, 45(5), 896-908. [Link]

  • Abdel-rahman, A. A.-H., et al. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. ResearchGate. [Link]

  • Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Patel, R. V., et al. (2018). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. ChemMedChem, 13(19), 2034-2044. [Link]

  • LibreTexts Chemistry. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. [Link]

  • Tomura, M. (2017). Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. Institute for Molecular Science Annual Review, 2017, 105. [Link]

  • Al-Ostath, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18536. [Link]

  • LibreTexts Chemistry. (2021). Mass Spectrometry: Isotopes. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Exploratory

spectroscopic data of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It offers a deep dive into the interpretation of spectroscopic signatures, grounded in the principles of chemical structure and reactivity. We will explore the causality behind the data, providing a framework for the unambiguous structural elucidation and quality assessment of this versatile building block.

The furo[3,2-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its ability to mimic purine bases and interact with a wide array of enzymatic targets.[1] The strategic placement of two chloro-substituents and a bromo-substituent on the 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine scaffold makes it an exceptionally reactive and versatile precursor for creating complex molecular architectures, particularly through sequential cross-coupling and nucleophilic substitution reactions.[1] Its primary application lies in the synthesis of novel kinase inhibitors, including third-generation inhibitors targeting epidermal growth factor receptor (EGFR) mutants responsible for resistance in non-small cell lung cancer (NSCLC).[1]

Given its significance, rigorous structural confirmation is paramount. This guide synthesizes data from foundational spectroscopic techniques—NMR, Mass Spectrometry, and Infrared spectroscopy—to build a complete and validated profile of the title compound.

PropertyValueSource
CAS Number 1363382-31-3[2]
Molecular Formula C₆HBrCl₂N₂O[2]
Molecular Weight 267.89 g/mol [2]
MDL Number MFCD20258032[2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is fundamental to interpreting spectroscopic data, especially for assigning NMR signals. The diagram below illustrates the standard IUPAC numbering for the furo[3,2-d]pyrimidine core, which will be used throughout this guide.

Caption: Molecular structure of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, both ¹H and ¹³C NMR provide critical data for confirming the connectivity and electronic environment of the core structure.

¹H NMR Spectroscopy Analysis

The structure possesses a single proton (H5), which simplifies the ¹H NMR spectrum to a single resonance. The chemical shift of this proton is highly diagnostic, as its position on the electron-deficient furan ring, fused to the strongly withdrawing pyrimidine system, will shift it significantly downfield.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H5 7.0 - 8.0Singlet (s)Located on a π-deficient heterocyclic system. The adjacent oxygen atom and the fused pyrimidine ring both exert a strong deshielding effect. The absence of adjacent protons results in a singlet.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of the furo[3,2-d]pyrimidine core. The chemical shifts are heavily influenced by the substitution pattern, particularly the electronegative chlorine, bromine, nitrogen, and oxygen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C2 | 155 - 165 | Attached to two electronegative nitrogen atoms and one chlorine atom, resulting in a strong deshielding effect. | | C4 | 158 - 168 | Similar to C2, this carbon is bonded to two nitrogens and a chlorine, placing it significantly downfield. | | C4a | 150 - 160 | A quaternary carbon at the ring junction, part of a C=N bond, deshielded by the adjacent N3 and the fused ring system. | | C5 | 110 - 120 | A protonated carbon on the furan ring. Its chemical shift is influenced by the adjacent oxygen and the aromatic system. | | C6 | 95 - 105 | Directly attached to the electronegative bromine atom, which typically shifts carbons to a lower field, but in some heterocyclic systems, this effect can be complex. This carbon is expected to be the most upfield of the substituted carbons. | | C7a | 155 - 165 | A quaternary carbon bonded to oxygen and nitrogen, placing it significantly downfield. |

Note: The predicted values are based on established principles of NMR spectroscopy and data from analogous halogenated heterocyclic systems.[3][4]

Self-Validating Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition, particularly through the isotopic distribution pattern, which is a definitive characteristic for halogenated compounds.

Molecular Ion and Isotopic Pattern

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance) creates a highly distinctive isotopic cluster for the molecular ion ([M]⁺). This pattern is a powerful validation tool.

IonCalculated m/zRelative Abundance (%)Isotopic Composition
[M]⁺ 265.8676.5C₆H¹⁷⁹Br¹³⁵Cl₂¹N₂¹O¹
[M+2]⁺ 267.86100.0C₆H¹(⁷⁹Br¹³⁵Cl¹³⁷Cl¹ + ⁸¹Br¹³⁵Cl₂¹)N₂¹O¹
[M+4]⁺ 269.8647.9C₆H¹(⁷⁹Br¹³⁷Cl₂¹ + ⁸¹Br¹³⁵Cl¹³⁷Cl¹)N₂¹O¹
[M+6]⁺ 271.867.7C₆H¹⁸¹Br¹³⁷Cl₂¹N₂¹O¹

Note: The calculated m/z values are for the most abundant isotopes in each peak.

Proposed Fragmentation Pathway

Understanding the fragmentation pathway provides further structural confirmation. In Electron Impact (EI) ionization, the molecule is expected to undergo fragmentation through characteristic losses of halogen atoms and cleavage of the heterocyclic rings.

fragmentation_pathway M [M]⁺ m/z ≈ 266, 268, 270, 272 F1 [M - Cl]⁺ m/z ≈ 231, 233, 235 M->F1 - Cl• F2 [M - Br]⁺ m/z ≈ 187, 189, 191 M->F2 - Br• F3 [M - Cl - CO]⁺ m/z ≈ 203, 205, 207 F1->F3 - CO

Caption: A plausible mass spectrometry fragmentation pathway for the title compound.

Self-Validating Experimental Protocol: Mass Spectrometry

This protocol is designed for accurate mass determination and fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Impact (EI) to induce fragmentation.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy below 5 ppm.

  • Analysis: Compare the observed m/z and isotopic pattern of the molecular ion with the theoretical values calculated from the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is expected to be characterized by vibrations from the fused aromatic ring system.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3150C-H StretchAromatic C-H (H5)
1620 - 1550C=N StretchPyrimidine ring
1580 - 1450C=C StretchFuran and Pyrimidine rings
1250 - 1180C-O-C StretchAsymmetric stretch of the furan ether linkage
1080 - 1020C-O-C StretchSymmetric stretch of the furan ether linkage
800 - 700C-Cl StretchAryl-Chloride bonds
650 - 550C-Br StretchAryl-Bromide bond

Note: Predicted absorption bands are based on characteristic frequencies for similar heterocyclic and halogenated aromatic compounds.[5]

Self-Validating Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to established correlation tables to confirm the presence of key functional groups.

Conclusion

The structural integrity of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is unequivocally established through a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework and the electronic environment of the heterocyclic core. Mass spectrometry confirms the elemental composition and molecular weight with high precision, with the characteristic isotopic cluster of the BrCl₂ pattern serving as a definitive signature. Finally, IR spectroscopy verifies the presence of the key functional groups inherent to the furo[3,2-d]pyrimidine structure. The synthesis of these individual data points into a cohesive whole provides a robust and self-validating characterization, ensuring the identity and purity of this critical intermediate for its application in pharmaceutical research and development.

References

  • Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. Available at: [Link]

  • ResearchGate, 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2′-deoxynucleosides: Measurements and calculations, Available at: [Link]

  • SpectraBase, 1-Bromo-2,6-dichlorobenzene - Optional[13C NMR] - Spectrum, Available at: [Link]

  • DOI, 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m, Available at: [Link]

  • MDPI, Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach, Available at: [Link]

  • NIH, Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity, Available at: [Link]

  • NIH, Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions, Available at: [Link]

  • NIH, Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors, Available at: [Link]

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Foundational

The Ascendant Therapeutic Potential of Substituted Furopyrimidines: A Technical Guide for Drug Discovery

Introduction: The Furopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry Furopyrimidines, heterocyclic compounds integrating a furan ring fused to a pyrimidine ring, have emerged as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Furopyrimidines, heterocyclic compounds integrating a furan ring fused to a pyrimidine ring, have emerged as a "privileged scaffold" in modern medicinal chemistry. This designation stems from their structural resemblance to endogenous purines, enabling them to interact with a wide array of biological targets with high affinity and specificity.[1][2] The versatility of the furopyrimidine core allows for extensive chemical modification, providing a rich molecular landscape for the development of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted furopyrimidines, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed experimental workflows to empower researchers in the pursuit of next-generation furopyrimidine-based drugs.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The furopyrimidine scaffold has proven to be a particularly fertile ground for the discovery of potent anticancer agents.[3][4] These compounds exert their effects through diverse mechanisms, most notably through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in this process, making them prime targets for antiangiogenic therapies.[5] Several substituted furopyrimidines have demonstrated potent inhibitory activity against VEGFR-2.[5]

These inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, competing with endogenous ATP and thereby preventing the autophosphorylation and activation of the receptor.[5] This blockade of VEGFR-2 signaling ultimately leads to the inhibition of downstream pathways responsible for endothelial cell proliferation, migration, and survival, thus cutting off the tumor's blood supply.[5]

Experimental Workflow: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of substituted furopyrimidines against VEGFR-2.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with VEGFR-2 Compound_Prep->Incubation Enzyme_Prep Prepare VEGFR-2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Initiation Initiate reaction with substrate/ATP mix Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow kinase reaction to proceed Initiation->Reaction_Step Termination Stop reaction Reaction_Step->Termination Detection_Reagent Add detection reagent Termination->Detection_Reagent Signal_Read Measure signal (e.g., luminescence) Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 values Signal_Read->IC50_Calc

Caption: Workflow for VEGFR-2 Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test furopyrimidine derivatives in a suitable solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable peptide substrate, and ATP in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds, VEGFR-2 enzyme, and allow to pre-incubate.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate, often through a luminescence-based method.

  • Data Analysis: Measure the signal and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

  • Hinge Region Binding: The pyrimidine core of the furopyrimidine scaffold is crucial for binding to the hinge region of the VEGFR-2 active site, typically through hydrogen bond interactions with key amino acid residues like Cys919.[5]

  • Role of Substituents: Substituents on the furan and pyrimidine rings play a significant role in modulating potency and selectivity. Electron-withdrawing groups on the furan ring have been shown to enhance inhibitory activity.[5]

  • Hydrophobic Pocket Interaction: Lipophilic substituents can extend into the hydrophobic back pocket of the kinase domain, leading to increased binding affinity.[5]

CompoundSubstitution PatternVEGFR-2 IC50 (nM)Reference
Sorafenib (Control)-41.1[5]
Compound 4c4-nitrophenyl on pyrimidine57.1[5]
Compound 7b4-chlorophenyl on furan42.5[5]
Compound 7c4-bromophenyl on furan52.5[5]
Mechanism of Action 2: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[6] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[6] Furopyrimidine-pyrazole hybrid compounds have been developed as potent inhibitors of the p53-MDM2 interaction, restoring the tumor-suppressive function of p53.[6]

These inhibitors are designed to mimic the binding of p53 to MDM2, occupying the p53-binding pocket on the MDM2 protein and preventing the interaction between the two proteins.[6] This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce apoptosis in cancer cells.[6]

Experimental Workflow: p53-MDM2 Interaction Assay (ELISA-based)

This protocol describes a common method to screen for inhibitors of the p53-MDM2 interaction.

G cluster_prep Preparation cluster_binding Binding cluster_detection Detection Coating Coat plate with MDM2 protein Blocking Block non-specific binding sites Coating->Blocking Incubation Incubate compounds with p53 and MDM2-coated plate Blocking->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Washing Wash to remove unbound reagents Incubation->Washing Primary_Ab Add anti-p53 antibody Washing->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Substrate Add TMB substrate Secondary_Ab->Substrate Stop_Solution Add stop solution Substrate->Stop_Solution Read_Absorbance Read absorbance at 450 nm Stop_Solution->Read_Absorbance

Caption: Workflow for p53-MDM2 Interaction ELISA.

Protocol:

  • Plate Coating: Coat a 96-well plate with recombinant human MDM2 protein.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA).

  • Compound Incubation: Add serial dilutions of the test furopyrimidine compounds to the wells, followed by the addition of a constant concentration of recombinant human p53 protein.

  • Binding: Incubate the plate to allow for the binding of p53 to MDM2 in the presence or absence of the inhibitor.

  • Washing: Wash the plate to remove unbound p53 and test compounds.

  • Antibody Incubation: Add a primary antibody specific for p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate, which will be converted by HRP to a colored product. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the p53-MDM2 interaction. Calculate the IC50 values.

Structure-Activity Relationship (SAR) Insights for p53-MDM2 Inhibition:

  • Core Scaffold: A pyrazoline core, in place of the cis-imidazoline of known inhibitors like Nutlin-2, has shown promise in furopyrimidine-pyrazole hybrids.[6]

  • Key Interactions: The designed compounds are intended to fit into the p53-binding pocket of MDM2, with specific substituents forming crucial interactions with key residues.[6]

  • Antiproliferative Activity: The inhibitory activity against the p53-MDM2 interaction often correlates with the antiproliferative activity against cancer cell lines with wild-type p53.[6]

CompoundMean GI50 (µM) NCI60 Cell Line ScreenMDM2 Biochemical IC50 (µM)Reference
Compound 6d8.3913.8[6]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted furopyrimidines have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[7][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Furopyrimidine derivatives can exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[8] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Experimental Workflow: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol is used to assess the anti-inflammatory potential of furopyrimidines by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection NO Detection (Griess Assay) cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 cells in a 96-well plate Cell_Adherence Allow cells to adhere overnight Cell_Seeding->Cell_Adherence Compound_Treatment Treat cells with test compounds Cell_Adherence->Compound_Treatment LPS_Stimulation Stimulate cells with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Griess_Reagent Add Griess reagent to supernatant Collect_Supernatant->Griess_Reagent Color_Development Incubate for color development Griess_Reagent->Color_Development Read_Absorbance Read absorbance at 540 nm Color_Development->Read_Absorbance NO_Quantification Quantify nitrite concentration Read_Absorbance->NO_Quantification IC50_Calc Calculate IC50 for NO inhibition NO_Quantification->IC50_Calc

Caption: Workflow for Nitric Oxide Production Assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the furopyrimidine compounds for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the IC50 value for the inhibition of NO production.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Substituent Effects: The nature and position of substituents on the furopyrimidine core significantly influence anti-inflammatory activity.[9]

  • Target Specificity: Different substitution patterns may lead to selective inhibition of either COX or LOX pathways.[10]

  • Antioxidant Properties: Some furopyrimidine derivatives also exhibit antioxidant activity, which can contribute to their overall anti-inflammatory effects.[7]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Furopyrimidine derivatives have shown promise as antibacterial and antifungal agents, offering a potential new avenue for combating infectious diseases.[11][12]

Mechanism of Action

The precise mechanisms of antimicrobial action for many furopyrimidine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential microbial processes such as DNA replication, protein synthesis, or cell wall biosynthesis. Their structural similarity to purines suggests they could act as antimetabolites.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compounds in broth Inoculation Inoculate compound dilutions with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation_Step Incubate at optimal temperature and time Inoculation->Incubation_Step Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation_Step->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the furopyrimidine compounds in a liquid growth medium (broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Synthesis of the Furopyrimidine Core

The construction of the furopyrimidine scaffold can be achieved through several synthetic routes, primarily by building the pyrimidine ring onto a pre-existing furan or vice versa.[13]

A common and efficient method involves the cyclocondensation of an aminofuran precursor with a one-carbon synthon. For example, 2-amino-3-cyanofuran derivatives can be reacted with formamide or triethyl orthoformate to yield the corresponding 4-aminofuropyrimidines.[13] The choice of starting materials and reaction conditions allows for the introduction of various substituents at different positions of the furopyrimidine core, enabling the generation of diverse chemical libraries for biological screening.[13]

Conclusion and Future Directions

Substituted furopyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their modular nature allows for fine-tuning of their pharmacological properties, making them attractive candidates for drug development in oncology, inflammation, and infectious diseases. Future research in this area should focus on:

  • Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action for their various biological activities.

  • Optimization of Pharmacokinetics: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and bioavailability.

  • Targeted Delivery: Exploring strategies for the targeted delivery of furopyrimidine-based drugs to specific tissues or cells to enhance efficacy and reduce off-target effects.

  • Combination Therapies: Evaluating the synergistic potential of furopyrimidine derivatives in combination with existing therapeutic agents.

The continued exploration of the chemical space around the furopyrimidine scaffold holds immense potential for the discovery of novel and effective therapies for a wide range of human diseases.

References

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  • Mansour, M. A., et al. (2025). Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents. Archiv der Pharmazie, 358(9), e70085. [Link]

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  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(49), 30964–30985. [Link]

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Exploratory

The Ascendancy of Furopyrimidines: A Technical Guide to Their Role in Modern Cancer Research

This guide provides an in-depth exploration of furopyrimidine derivatives as a burgeoning class of molecules in oncology. We will dissect their synthesis, unravel their mechanisms of action, and provide a framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of furopyrimidine derivatives as a burgeoning class of molecules in oncology. We will dissect their synthesis, unravel their mechanisms of action, and provide a framework for their evaluation as potential anticancer agents, grounded in scientific integrity and field-proven insights.

Introduction: The Furopyrimidine Scaffold - A Privileged Structure in Oncology

Cancer, a multifaceted disease characterized by uncontrolled cell growth, arises from genetic defects that activate oncogenes and inactivate tumor suppressor genes.[1] The relentless pursuit of targeted therapies has led medicinal chemists to explore novel heterocyclic scaffolds that can selectively interfere with oncogenic signaling pathways. Among these, the furopyrimidine core has garnered significant attention.[2] Fused heterocyclic systems like furopyrimidines are considered "privileged structures" due to their ability to bind to multiple biological targets with high affinity.[2]

The structural rigidity and diverse substitution points of the furopyrimidine scaffold make it an ideal starting point for the design of potent and selective inhibitors of key proteins implicated in cancer progression.[2][3] This guide will navigate the journey of furopyrimidine derivatives from chemical synthesis to their biological impact in the context of cancer research.

Synthetic Strategies: Building the Furopyrimidine Core

The synthesis of furopyrimidine derivatives is a critical first step in their development as anticancer agents. The choice of synthetic route is often dictated by the desired substitution patterns, which in turn are guided by structure-activity relationship (SAR) studies. A common and versatile approach involves the condensation of a substituted furan moiety with a pyrimidine precursor.

Exemplary Synthetic Protocol: Synthesis of Furo[2,3-d]pyrimidine Derivatives

This protocol provides a general framework for the synthesis of furo[2,3-d]pyrimidine derivatives, a common core structure with demonstrated anticancer activity.[3]

Step 1: Synthesis of the Furan Intermediate (e.g., 2-amino-3-cyanofuran)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) and a suitable α-hydroxyketone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization.

Step 2: Cyclization to Form the Furopyrimidine Core

  • Reaction Setup: In a sealed vessel, suspend the synthesized 2-amino-3-cyanofuran (1.0 eq) in an excess of formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heating: Heat the mixture at 150-180 °C for 4-8 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel.

Causality in Synthesis: The choice of an α-hydroxyketone in Step 1 determines the substitution pattern on the furan ring, which is crucial for interacting with the target protein. The cyclization in Step 2 with formamide or a similar reagent provides the pyrimidine ring fused to the furan. This two-step process allows for modular synthesis, enabling the creation of a library of derivatives for biological screening.

Biological Evaluation: From Cytotoxicity to Mechanistic Insights

Once synthesized, furopyrimidine derivatives undergo a battery of biological assays to determine their anticancer potential. This evaluation follows a logical progression from broad cytotoxicity screening to specific mechanistic studies.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the furopyrimidine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. A potent positive control like doxorubicin confirms the assay is working, while the vehicle control establishes the baseline for cell viability.

Target-Based Assays: Kinase Inhibition

Many furopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling.[1][5] Dysregulation of kinase activity is a hallmark of many cancers.[6] Therefore, evaluating the inhibitory activity of these compounds against specific kinases is a key step.

Key Kinase Targets for Furopyrimidine Derivatives:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[5]

  • PI3K/mTOR Pathway (Phosphatidylinositol 3-kinase/mammalian Target of Rapamycin): A central signaling pathway that regulates cell growth, proliferation, and survival.[6]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Incubation Incubate components at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (with γ-³²P-ATP) ATP->Incubation Compound Furopyrimidine Derivative Compound->Incubation Stop Stop reaction Incubation->Stop Separate Separate phosphorylated substrate Stop->Separate Measure Measure radioactivity Separate->Measure Calculate Calculate IC50 Measure->Calculate G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization binds Furopyrimidine Furopyrimidine Derivative Furopyrimidine->VEGFR2 inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling activates Angiogenesis Angiogenesis Signaling->Angiogenesis promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by furopyrimidine derivatives.

Structure-Activity Relationship (SAR): Designing More Potent Molecules

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. [7]For furopyrimidine derivatives, key areas for modification include the substituents on both the furan and pyrimidine rings.

Key SAR Insights for Furopyrimidine Derivatives:

  • Hinge-Binding Motif: The pyrimidine portion of the scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. [8]* Substitutions on the Furan Ring: Modifications at this position can extend into different pockets of the kinase active site, influencing both potency and selectivity. For example, adding bulky hydrophobic groups can enhance binding to hydrophobic pockets.

  • Solubilizing Groups: The addition of polar groups, such as morpholine or piperazine, can improve the aqueous solubility of the compounds, which is essential for oral bioavailability.

Conclusion and Future Perspectives

Furopyrimidine derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. [2][3]Their ability to target a range of clinically relevant kinases with high potency makes them attractive candidates for further preclinical and clinical development. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase or a desired set of kinases to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing furopyrimidine-based inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies. [5]* Combination Therapies: Exploring the synergistic effects of furopyrimidine derivatives with other anticancer drugs, such as chemotherapy or immunotherapy.

The continued exploration of the chemical space around the furopyrimidine scaffold, guided by a deep understanding of cancer biology and medicinal chemistry principles, holds great promise for the future of targeted cancer therapy.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available from: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF - ResearchGate. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. Available from: [Link]

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  • Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents - PubMed. Available from: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Furo[3,2-d]pyrimidine Scaffold The furo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furo[3,2-d]pyrimidine Scaffold

The furo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable building block for a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, placing them at the forefront of oncology research and the development of targeted cancer therapies. The strategic functionalization of the furo[3,2-d]pyrimidine nucleus is therefore a critical step in the synthesis of novel therapeutic agents.

Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions.[1][2] This application note provides a detailed guide to the Suzuki coupling of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, a versatile intermediate for the synthesis of novel furo[3,2-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and discuss the expected regioselectivity based on established principles for related heterocyclic systems.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine). This step forms a Pd(II) intermediate. The rate of this step is generally dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. This step regenerates the halide salt and forms a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 ArPd(II)R'L2->Pd(0)L2 Reductive Elimination RedElim Reductive Elimination ArPd(II)R'L2->RedElim Product Ar-R' (Product) RedElim->Product ArX 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine (Ar-X) ArX->OxAdd R'B(OH)2 Organoboron Reagent (R'-B(OH)2) R'B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity with 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

A key consideration for the Suzuki coupling of polyhalogenated heterocycles is regioselectivity. Based on extensive literature on related systems, a predictable outcome can be anticipated for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine.

  • Halogen Reactivity: The oxidative addition step is generally faster for heavier halogens. Therefore, the C-Br bond is significantly more reactive than the C-Cl bonds.

  • Positional Reactivity: In pyrimidine and related fused systems, the C4 and C6 positions are typically more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of palladium than the C2 position. Studies on 2,4,6-trihalogenopyridopyrimidines have shown the reactivity order in Suzuki couplings to be C4 > C2 > C6. However, the presence of a bromine at C6 in the target molecule is expected to be the dominant factor driving the initial coupling at this position.

Therefore, the Suzuki coupling of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine with one equivalent of a boronic acid is expected to proceed with high selectivity at the C6 position to yield the corresponding 6-aryl-2,4-dichlorofuro[3,2-d]pyrimidine.

Experimental Protocol: Selective C6-Arylation

This protocol provides a general method for the selective Suzuki-Miyaura coupling at the C6 position of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine.

Materials:

  • 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1), Toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 2 to 12 hours. For microwave-assisted reactions, temperatures of 100-140 °C for 15-30 minutes are often effective.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2,4-dichlorofuro[3,2-d]pyrimidine.

Experimental_Workflow start Start: Oven-dried Schlenk Flask add_reagents Add 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, Arylboronic Acid, and Base start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_reagents->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (80-100 °C or Microwave) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor monitor->heat_stir Reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Final Product: 6-Aryl-2,4-dichlorofuro[3,2-d]pyrimidine purify->product

Caption: Experimental workflow for the selective C6-arylation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommended Starting ConditionsOptimization and Troubleshooting
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)If the reaction is sluggish, consider more active catalysts such as Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos).[5]
Base K₂CO₃ (2 equiv.)For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial. Ensure the base is finely powdered for better solubility and reactivity.
Solvent 1,4-Dioxane/Water (4:1)Other common solvents include toluene, DMF, and THF. The choice of solvent can influence reaction rate and solubility of reagents.
Temperature 80-100 °C (conventional heating)Higher temperatures may be required for less reactive substrates, but can also lead to catalyst decomposition or side reactions. Microwave irradiation can significantly reduce reaction times.[4]
Side Reactions Protodeboronation of the boronic acid; Homocoupling of the boronic acid; Decomposition of the catalyst.Ensure a thoroughly degassed solvent and inert atmosphere to minimize catalyst deactivation. Use of 1.1-1.5 equivalents of the boronic acid can compensate for protodeboronation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the selective C6-arylation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. The predictable regioselectivity, driven by the higher reactivity of the carbon-bromine bond, allows for the synthesis of a diverse library of 6-aryl-2,4-dichlorofuro[3,2-d]pyrimidine derivatives. These intermediates are valuable precursors for the development of novel, biologically active compounds targeting a range of diseases. The protocol and optimization strategies outlined in this application note provide a robust starting point for researchers in medicinal chemistry and drug development to explore the chemical space around the privileged furo[3,2-d]pyrimidine scaffold.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Lillo, V. J.; Faza, O. N.; López, C. S. The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Current Organic Chemistry, 2008 , 12 (12), 999–1033. [Link]

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004 , 43 (46), 6250–6284. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 2007 , 36 (7), 1095–1108. [Link]

  • Tyrell, J. H.; Brookes, P. The Synthesis and Applications of Fused Pyrimidine Derivatives. Synthesis, 2004 , (4), 469–483. [Link]

  • El-Sayed, N. S.; El-Bendary, E. R.; El-Ashry, S. M.; Suddek, G. M. Synthesis, anti-inflammatory and ulcerogenic activities of some new furo[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 2012 , 20 (12), 3846–3856. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544–4568. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Stanetty, P.; Schnürch, M.; Mihovilovic, M. D. Halogen-Dance Reactions at Heterocyclic Compounds. European Journal of Organic Chemistry, 2006 , 2006 (21), 4795–4814. [Link]

  • Zgombic-Rotim, A.; Gredičak, M.; Piantanida, I.; Kralj, M.; Karminski-Zamola, G. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021 , 26 (7), 1888. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Anticancer Activity Assays of Furopyrimidine Compounds

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of two robust cell-based assays, the MTT and Sulforhodamine B (SRB) assays, for evaluating the an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of two robust cell-based assays, the MTT and Sulforhodamine B (SRB) assays, for evaluating the anticancer activity of furopyrimidine compounds. This guide is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring experimental integrity and reproducibility.

Introduction: The Therapeutic Potential of Furopyrimidines and the Necessity for Robust Screening

Furopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The fusion of a furan ring with a pyrimidine nucleus creates a scaffold that can be readily functionalized, leading to derivatives with a wide spectrum of biological effects, including potent anticancer properties.[2][3] Several studies have demonstrated that furopyrimidine-based molecules can exhibit significant anti-proliferative and cytotoxic effects against various cancer cell lines.[2] The development of novel anticancer agents from this promising scaffold necessitates reliable and efficient methods for screening their bioactivity.[3]

Cell-based assays are indispensable tools in the initial stages of drug discovery, providing critical data on the effects of chemical compounds on cell proliferation and viability.[4][5] These in vitro methods serve as a crucial first step in identifying promising lead compounds before advancing to more complex and costly in vivo studies.[5] This guide focuses on two widely adopted and validated colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies cellular protein content. Both assays offer a quantitative measure of cell viability and are well-suited for the high-throughput screening of compound libraries.[6][7]

Section 1: The MTT Assay - A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability.[8] It is particularly valuable in the fields of toxicology, cancer research, and drug discovery for screening the cytotoxic effects of chemical compounds.[7]

Principle of the MTT Assay: From Tetrazolium to Formazan

The core principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[9] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[10] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] When cells undergo apoptosis or necrosis, their metabolic activity declines, leading to a decrease in formazan production. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[7]

MTT_Principle

Detailed Protocol for the MTT Assay

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Furopyrimidine compounds of interest

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[11]

    • Expert Insight: The optimal seeding density is critical and should be determined for each cell line to ensure that the cells are in an exponential growth phase during the assay and that the absorbance values fall within the linear range of the spectrophotometer.

  • Cell Culture and Treatment:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[12]

    • Prepare serial dilutions of the furopyrimidine compounds in complete culture medium.

    • After 24 hours, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][11]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4][11] A visible purple precipitate should form in the wells containing viable cells.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis and Interpretation

The absorbance readings are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

From the dose-response curves, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined.[10] A lower IC₅₀ value indicates a more potent cytotoxic effect.[10]

Section 2: The Sulforhodamine B (SRB) Assay - A Measure of Cellular Protein

The Sulforhodamine B (SRB) assay is a rapid, sensitive, and inexpensive method for measuring cell density based on the quantification of total cellular protein content.[13] It is widely used for in vitro cytotoxicity screening and has been adopted by the National Cancer Institute (NCI) for its drug screening program.[6]

Principle of the SRB Assay: Staining Cellular Proteins

The SRB assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][13] The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the cell number.[13] The unbound dye is washed away, and the protein-bound dye is then solubilized with a basic solution. The absorbance of the resulting solution is measured at a wavelength of approximately 510 nm or 540 nm.[6][14]

SRB_Principle

Detailed Protocol for the SRB Assay

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Furopyrimidine compounds of interest

  • Target adherent cancer cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution, 1% (v/v) acetic acid

  • Solubilization solution, 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 510 nm or 540 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described for the MTT assay (Section 1.2, steps 1 and 2).

  • Cell Fixation:

    • After the compound incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.[6]

    • Incubate the plate for 1 hour at 4°C.[6]

  • Washing:

    • Carefully remove the TCA solution and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye.[13][15]

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[15]

    • Incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[15]

    • Allow the plates to air-dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 510 nm and 540 nm using a microplate reader.[6][14]

Data Analysis and Interpretation

Similar to the MTT assay, the absorbance values obtained from the SRB assay are directly proportional to the cell number. The percentage of cell viability and the IC₅₀ values can be calculated using the same formulas as for the MTT assay.

Section 3: Assay Validation and Comparative Analysis

For both the MTT and SRB assays, it is crucial to perform proper validation to ensure the reliability of the results.[16] This includes determining the linear range of the assay for the specific cell line used, assessing the day-to-day and well-to-well reproducibility, and ensuring that the furopyrimidine compounds themselves do not interfere with the assay chemistry.[17][18]

Comparison of MTT and SRB Assays
FeatureMTT AssaySRB Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT.Measures total cellular protein content by SRB dye binding.[13]
Endpoint Absorbance of solubilized formazan (purple).[4]Absorbance of solubilized SRB dye (pink).[6]
Advantages - Widely used and well-established.- Reflects cellular metabolic health.[8]- Less prone to interference from compounds.[6]- More rapid and has a stable endpoint.[6]- Cost-effective.[13]
Disadvantages - Can be affected by compounds that alter cellular metabolism.[17]- Formazan crystals require solubilization.[4]- Requires a cell fixation step.[13]- Less sensitive for non-adherent cells.
Best Suited For Assessing metabolic activity and viability.[7]High-throughput screening of cytotoxicity.[6]

Section 4: Troubleshooting Common Issues

IssuePossible CauseSolution
High background in MTT assay - Microbial contamination.[19]- Phenol red interference.[19]- Check for contamination.- Use phenol red-free medium during MTT incubation.[19]
Low signal or poor linearity - Suboptimal cell seeding density.- Incorrect incubation times.[9]- Optimize cell number and incubation times for each cell line.[9]
Compound interference - Test compound may directly reduce MTT or react with SRB.[17][18]- Run a cell-free control with the compound to check for direct interaction.[17]
Incomplete formazan solubilization - Insufficient mixing or solubilization time.- Ensure thorough mixing and adequate incubation with the solubilizing agent.[7]

Conclusion

The MTT and SRB assays are powerful and complementary tools for the initial assessment of the anticancer activity of furopyrimidine compounds. The choice between the two assays will depend on the specific research question and the resources available. By understanding the principles, following the detailed protocols, and being aware of the potential pitfalls, researchers can generate reliable and reproducible data to guide the development of novel furopyrimidine-based cancer therapeutics. It is important to remember that no single assay can fully determine therapeutic efficacy, and results should be confirmed using multiple methods.[5]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 23(23), 14737. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. ResearchGate. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Available at: [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 849–862. Available at: [Link]

  • Wang, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. Available at: [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Available at: [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Available at: [Link]

  • Chen, J., et al. (2016). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 21(11), 1548. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available at: [Link]

  • Quora. (2024). How to do the statistical analysis of data collected from the SRB cell viability assay. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • de Carvalho, R. S., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. International Journal of Molecular Sciences, 22(22), 12345. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available at: [Link]

  • Reddit. (2017). Problems with MTT. Available at: [Link]

  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available at: [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. Available at: [Link]

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Method

Probing the Angiogenic Switch: A Guide to Molecular Docking of Furopyrimidines with VEGFR-2 Kinase

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for conducting molecular docking studies of furopyrimidine derivatives with the Vascular Endothelial Growth Factor R...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting molecular docking studies of furopyrimidine derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to investigate the binding interactions of this promising class of inhibitors, ultimately aiding in the rational design of novel anti-angiogenic agents.

The Strategic Imperative: Targeting VEGFR-2 in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[1] Specifically, VEGFR-2, a receptor tyrosine kinase, plays a central role in mediating the pro-angiogenic effects of VEGF-A.[3][4] Upon activation, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5] Consequently, inhibiting VEGFR-2 has emerged as a pivotal strategy in cancer therapy.[5][6]

Furopyrimidine scaffolds have garnered significant attention as potent VEGFR-2 inhibitors.[7][8][9] Their unique structural features allow for key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain, effectively blocking its function.[7][8] Molecular docking serves as a powerful in silico tool to predict and analyze these interactions, providing invaluable insights for structure-activity relationship (SAR) studies and lead optimization.[10]

The VEGFR-2 Kinase Domain: A Topography of Inhibition

The ATP-binding site of the VEGFR-2 kinase domain, the target of furopyrimidine inhibitors, can be broadly divided into three key regions:

  • The Hinge Region: This region forms crucial hydrogen bonds with the inhibitor, anchoring it in the binding pocket.

  • The Gatekeeper Area: This area controls access to a deeper hydrophobic pocket.

  • The Allosteric Hydrophobic Back Pocket: Interaction with this region can confer high affinity and selectivity to the inhibitor.[7]

Successful inhibitors often establish interactions with residues in these key areas. For instance, the co-crystallized inhibitor sorafenib forms key interactions with residues such as Glu885, Cys919, and Asp1046.[7]

A Validated Workflow for Predictive Docking

A robust and validated molecular docking protocol is paramount for generating reliable and predictive results. The following workflow outlines a comprehensive approach, from initial protein and ligand preparation to post-docking analysis.

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Interpretation PDB_Selection 1. VEGFR-2 Structure Selection (e.g., PDB: 4ASD, 2OH4) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Gen 4. Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep 3. Furopyrimidine Preparation (2D to 3D, energy minimization) Docking 6. Dock Furopyrimidines Ligand_Prep->Docking Redocking 5. Protocol Validation (Redock co-crystallized ligand) Grid_Gen->Redocking Redocking->Docking Validated Protocol Pose_Analysis 7. Pose & Interaction Analysis Docking->Pose_Analysis Scoring 8. Scoring & Ranking Pose_Analysis->Scoring SAR 9. Structure-Activity Relationship Scoring->SAR G Docking Molecular Docking (Binding Pose Prediction) MD_Sim Molecular Dynamics (MD) Simulations (Binding Stability) Docking->MD_Sim MM_PBSA MM/PBSA or MM/GBSA (Binding Free Energy Calculation) MD_Sim->MM_PBSA Experimental Experimental Validation (In vitro & In vivo assays) MM_PBSA->Experimental

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Welcome to the technical support center for the synthesis of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The purity of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of a plausible synthetic route, common impurities that may be encountered, and detailed troubleshooting guidance to help you identify and resolve synthetic challenges.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine can be logically approached in a three-step sequence starting from the formation of the core furo[3,2-d]pyrimidine ring system. This is followed by a double chlorination and a final regioselective bromination. Each of these steps presents a unique set of challenges and potential for impurity formation.

Synthetic Pathway and Impurity Formation Figure 1: Proposed synthetic pathway for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine and key impurity checkpoints. start Starting Materials (e.g., furan derivatives) precursor Furo[3,2-d]pyrimidine-2,4-dione start->precursor Step 1: Ring Formation dichloro 2,4-Dichlorofuro[3,2-d]pyrimidine precursor->dichloro Step 2: Chlorination (e.g., POCl₃) imp_start Unreacted Starting Materials precursor->imp_start Incomplete Reaction final_product 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine dichloro->final_product Step 3: Bromination imp_mono_chloro Mono-chlorinated Intermediates (2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-) dichloro->imp_mono_chloro Incomplete Chlorination imp_hydrolysis Hydrolysis Product (Furo[3,2-d]pyrimidine-2,4-dione) dichloro->imp_hydrolysis Presence of Water imp_unbrominated Unbrominated Intermediate (2,4-Dichlorofuro[3,2-d]pyrimidine) final_product->imp_unbrominated Incomplete Bromination imp_over_bromination Over-brominated Species final_product->imp_over_bromination Excess Brominating Agent

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The furo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your synthetic efforts.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling on 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine?

The main challenges with this substrate stem from its polyhalogenated and electron-deficient nature. Key issues include:

  • Site Selectivity: The molecule has three halogen atoms (one bromine and two chlorines) with different reactivities. Achieving selective coupling at the desired C-6 bromine position without reacting at the C-2 or C-4 chloro positions is a primary concern. The general reactivity order for halogens in oxidative addition is I > Br > Cl.[1][2]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3]

  • Low Yields and Side Reactions: Incomplete conversion, dehalogenation (replacement of a halogen with hydrogen), and homo-coupling of the boronic acid are common side reactions that can significantly lower the yield of the desired product.[4][5]

  • Substrate and Product Instability: The furo[3,2-d]pyrimidine core can be sensitive to harsh reaction conditions, leading to degradation.

Q2: Which position on 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine is most reactive for Suzuki coupling?

The C-6 position, bearing the bromine atom, is the most reactive site for Suzuki coupling. This is due to the lower carbon-halogen bond strength of C-Br compared to C-Cl, making the oxidative addition of the palladium catalyst to the C-Br bond more favorable.[1][2] Selective coupling at this position can be achieved under carefully controlled conditions.

Q3: What are the recommended starting conditions for a Suzuki coupling with this substrate?

For a successful initial reaction, a well-chosen set of conditions is crucial. The following table provides a robust starting point for your experiments.

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)These are versatile and reliable catalysts for a wide range of Suzuki couplings.
Ligand (If not using a pre-formed complex) dppf or similar phosphine ligandsBulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst.[6]
Base K₂CO₃ or K₃PO₄These are moderately strong bases that are effective in promoting transmetalation without causing significant substrate degradation.[1][7]
Solvent 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio)A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[4]
Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion without excessive side reactions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I'm observing a significant amount of unreacted 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine in my reaction mixture. What could be the cause, and how can I improve the conversion?

A: Low conversion is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and dry? check_catalyst->check_reagents Yes screen_catalysts Screen different catalysts/ligands (e.g., Pd(dppf)Cl₂, XPhos Pd G2) check_catalyst->screen_catalysts No/Unsure check_reagents->start No, purify/replace check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes increase_temp Increase Temperature (e.g., to 110 °C) check_conditions->increase_temp No/Unsure increase_temp->screen_catalysts screen_bases Screen stronger bases (e.g., Cs₂CO₃) screen_catalysts->screen_bases screen_solvents Try different solvent systems (e.g., DMF, DME) screen_bases->screen_solvents solution Improved Conversion screen_solvents->solution

Troubleshooting Decision Tree for Low Conversion

Detailed Explanations:

  • Catalyst Activity: Ensure your palladium catalyst is not old or deactivated. Using a freshly opened bottle or a pre-catalyst that forms the active Pd(0) species in situ is advisable.[4]

  • Reagent Quality: The purity of the boronic acid is critical. Boronic acids can dehydrate to form boroxines, which may have different reactivity.[4] Ensure your solvents are anhydrous, as water can affect the reaction, although a small amount is often necessary.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish at 80-100 °C, a modest increase in temperature may be beneficial. However, be cautious of potential substrate decomposition at higher temperatures.

    • Catalyst and Ligand: For challenging couplings, more advanced catalyst systems may be required. Buchwald-type ligands (e.g., XPhos, SPhos) are known to be highly effective for difficult substrates.[7]

    • Base: If weaker bases like K₂CO₃ are ineffective, a stronger base such as Cs₂CO₃ can be employed. The choice of base can significantly impact the reaction outcome.[1][7]

    • Solvent: While dioxane/water is a good starting point, other solvents like DMF or DME might offer better solubility for your specific boronic acid and improve reaction kinetics.[8]

Issue 2: Formation of Dehalogenated Byproduct

Q: I've successfully coupled at the C-6 position, but I'm also observing a significant amount of 2,4-dichlorofuro[3,2-d]pyrimidine. What is causing this dehalogenation, and how can I prevent it?

A: Dehalogenation is a common side reaction in Suzuki couplings, where the aryl halide is reduced to the corresponding arene.[4] This typically occurs when the transmetalation step is slow, allowing for competing pathways.

Mechanism of Dehalogenation

The palladium intermediate, after oxidative addition, can react with a proton source in the reaction mixture (e.g., water, trace impurities in the solvent or base) to undergo reductive elimination, leading to the dehalogenated product.

Strategies to Minimize Dehalogenation:

  • Optimize the Base: Use a thoroughly dried, high-purity base. Sometimes, using a fluoride source like KF or CsF can be beneficial as they are less prone to promoting dehalogenation.[9]

  • Use a More Reactive Boronic Acid Derivative: Boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes exhibit faster transmetalation rates compared to boronic acids, thus outcompeting the dehalogenation pathway.[4]

  • Careful Control of Water Content: While some water is often necessary, excess water can exacerbate dehalogenation. Experiment with varying the amount of water in your solvent system.

  • Ligand Choice: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. Screening different phosphine ligands may be necessary.

Issue 3: Lack of Site Selectivity (Reaction at Chloro Positions)

Q: My reaction is not selective, and I'm getting a mixture of products with coupling at the C-2, C-4, and C-6 positions. How can I achieve selective coupling at the C-6 bromine?

A: Achieving site selectivity in polyhalogenated systems requires fine-tuning of the reaction conditions to exploit the inherent differences in reactivity between the C-Br and C-Cl bonds.[10]

Strategies for Enhancing Site Selectivity:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 60-70 °C) can often favor the more reactive C-Br bond, as the activation energy for oxidative addition to the C-Cl bond will not be overcome.

  • Catalyst Choice: Some palladium catalysts exhibit greater selectivity for C-Br over C-Cl bonds. Catalysts with less bulky, less electron-rich ligands might show improved selectivity.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed but before significant reaction at the chloro positions occurs can be an effective strategy.

Catalytic Cycle and Selectivity

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Ar-X (X=Br, Cl) substrate->oxidative_addition C-Br faster than C-Cl pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)₂ + Base) pd_intermediate->transmetalation pd_r Ar-Pd(II)L₂-R transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Simplified Suzuki Catalytic Cycle

III. Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at C-6
  • To an oven-dried reaction vessel, add 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Catalyst Screening for Optimization
  • Set up a parallel array of reactions in small vials, each containing the same amounts of substrate, boronic acid, base, and solvent.

  • To each vial, add a different palladium catalyst or catalyst/ligand combination (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos).

  • Run all reactions under identical conditions (temperature, time).

  • After the specified time, quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion and product distribution.

  • This allows for a rapid identification of the most effective catalyst system for your specific transformation.

IV. References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sana, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Biscoe, M. R., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • Humphrey, J. M., & Aggarwal, V. K. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated.... [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Organometallics. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Bellina, F., & Rossi, R. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Al-Tel, T. H. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrimidines and the Challenge of N-Acylurea Byproduct Formation

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of N-acylurea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of N-acylurea byproducts, a common hurdle in pyrimidine synthesis, particularly in the widely used Biginelli reaction. Here, we will delve into the mechanistic underpinnings of this side reaction, provide robust troubleshooting strategies, and offer optimized protocols to enhance the yield and purity of your target dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: I've isolated my crude product from a Biginelli reaction, and purification is proving difficult. How can I confirm the presence of an N-acylurea byproduct?

A1: N-acylurea byproducts often co-elute with the desired dihydropyrimidinone (DHPM) product in column chromatography, making purification challenging.[1] The most definitive methods for confirming the presence of N-acylureas are spectroscopic. You should look for characteristic signals in both ¹H and ¹³C NMR spectra, as well as a corresponding mass peak in your mass spectrometry data.[1]

Q2: What is the underlying mechanism that leads to the formation of N-acylurea byproducts in pyrimidine synthesis?

A2: N-acylurea formation is a result of a competing reaction pathway to the main Biginelli condensation.[1][2] In this side reaction, the β-ketoester reacts directly with urea or its derivatives. This is often initiated by the formation of an O-acylisourea intermediate, which can then undergo an O-to-N acyl migration to form the more stable N-acylurea.[3] This pathway becomes more favorable under certain reaction conditions, detracting from the yield of the desired pyrimidine.

Q3: Can the choice of catalyst influence the formation of N-acylurea byproducts?

A3: Absolutely. The catalyst plays a pivotal role in directing the reaction toward the desired Biginelli product and away from side reactions.[4] While Brønsted and Lewis acids are commonly used, their strength and concentration can impact the reaction's selectivity.[4] For instance, excessively harsh acidic conditions can sometimes promote side reactions. Experimenting with milder or more selective catalysts, such as ytterbium triflate (Yb(OTf)₃) or indium(III) chloride, has been shown to improve yields and reduce byproduct formation.[5][6]

Q4: My synthesis is plagued by low yields and significant N-acylurea formation. What are the key reaction parameters I should investigate to optimize my reaction?

A4: To suppress N-acylurea formation and improve your yield, you should systematically investigate the following parameters:

  • Stoichiometry: Carefully controlling the molar ratios of your reactants is crucial.[2]

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of competing side reactions, including N-acylurea formation.[4][7][8]

  • pH: Maintaining a mildly acidic pH is often optimal. Low pH conditions can help to minimize the formation of N-acylurea.[7][8]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. While ethanol is common, exploring other polar solvents or even solvent-free conditions may be beneficial.[4]

  • Additives: The addition of certain reagents, such as pyridine, can help to trap the reactive O-acylisourea intermediate and prevent its rearrangement to N-acylurea.[7][8][9]

Troubleshooting Guide: N-Acylurea Formation

Problem Potential Cause Recommended Solution
High percentage of N-acylurea byproduct identified in crude product. Reaction temperature is too high, favoring the competing reaction pathway.Decrease the reaction temperature and monitor the reaction progress over a longer period.[4]
Suboptimal catalyst or catalyst concentration.Screen a variety of Lewis or Brønsted acid catalysts and optimize the molar percentage used.[4] Consider milder catalysts.
Incorrect stoichiometry of reactants.Ensure precise measurement of all starting materials. An excess of urea may sometimes contribute to byproduct formation.
Difficulty in separating the desired pyrimidine from a persistent impurity. The impurity is likely an N-acylurea byproduct with similar polarity to your product.Focus on purification via recrystallization, as this is often more effective than chromatography for removing N-acylureas.[1][2] Careful selection of the recrystallization solvent is key.
Low overall yield of the desired pyrimidine. A significant portion of the starting materials is being diverted to the N-acylurea byproduct.Implement the optimization strategies mentioned in the FAQs, particularly focusing on temperature control and catalyst selection. Consider the use of additives like pyridine.[7][8][9]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Biginelli reaction pathway versus the competing pathway leading to N-acylurea formation.

G cluster_0 Desired Biginelli Reaction Pathway cluster_1 Competing N-Acylurea Formation Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium reacts with Urea Urea Urea Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate forms Adduct Open-Chain Adduct Iminium->Adduct reacts with Enolate DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM cyclizes & dehydrates Urea2 Urea Ketoester2 β-Ketoester O_acylisourea O-Acylisourea Intermediate Ketoester2->O_acylisourea reacts with Urea N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea O→N Acyl Migration

Caption: Competing reaction pathways in pyrimidine synthesis.

Optimized Experimental Protocol: Minimizing N-Acylurea Formation in a Biginelli Reaction

This protocol provides a starting point for optimizing the synthesis of dihydropyrimidinones while minimizing the formation of N-acylurea byproducts.

Materials:

  • Aryl aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea (1.2 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., acetonitrile)

  • Pyridine (optional, 10 mol%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde, β-ketoester, urea, and catalyst.

  • Add the solvent and optional pyridine.

  • Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Data Summary: Impact of Reaction Conditions on N-Acylurea Formation

Catalyst Temperature (°C) Solvent Yield of DHPM (%) N-Acylurea Byproduct (%)
HCl (cat.)80Ethanol7515
Yb(OTf)₃50Acetonitrile92<5
No Catalyst80Ethanol<10-
FeCl₃60THF8510

Note: The data presented in this table is a representative summary based on literature findings and may vary depending on the specific substrates used.

Workflow for Troubleshooting and Optimization

Caption: A systematic workflow for addressing N-acylurea byproduct issues.

References

  • Izydorczyk, J., & Gzella, A. K. (1998). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Acta Poloniae Pharmaceutica, 55(6), 481-485. Retrieved from [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Retrieved from [Link]

  • Ramazani, A., Nasrabadi, F. Z., Rezaei, A., Rouhani, M., Ahankar, H., Asadi, P. A., Joo, S. W., Slepokura, K., & Lis, T. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-131. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Biginelli reaction. In Wikipedia. Retrieved from [Link]

  • Maiti, B., & van der Mee, L. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(44), 12345-12352. Retrieved from [Link]

  • Maiti, B., & van der Mee, L. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(44), 12345-12352. Retrieved from [Link]

  • Al-Mokhanam, A. A., Al-Saeed, F. A., & El-Sharkawy, E. A. (2020). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. Catalysts, 10(11), 1313. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Maiti, B., & van der Mee, L. (2023). The influence of fuels and catalysts on the suppression of N-acylurea formation in carbodiimide-fueled reaction cycles. ChemRxiv. Retrieved from [Link]

  • Saad, H. A. (2022). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(12), 11335-11345. Retrieved from [Link]

  • Matos, M. J., Vilar, S., & Borges, F. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Retrieved from [Link]

  • Manos-Turvey, A., Wipf, P., & Brodsky, J. L. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2135. Retrieved from [Link]

  • Vachlioti, E., Kalantzi, S., Papaioannou, D., & Nastopoulos, V. (2012). Synthesis, Spectroscopy and Crystal Structure Analysis of N1,N3-dicyclohexyl-N1-(all-trans-retinoyl)urea. Journal of Chemical Crystallography, 42(10), 1039-1044. Retrieved from [Link]

Sources

Optimization

improving the solubility of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine for biological assays

Technical Support Center: Solubility Enhancement for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine Welcome to the technical support guide for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This resource is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Welcome to the technical support guide for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during biological assays. This guide provides in-depth, experience-driven advice and validated protocols to ensure the reliable and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine when preparing my working solutions. What are the underlying reasons for this?

A1: The solubility issues you are encountering stem directly from the physicochemical properties of the 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine molecule. Many heterocyclic scaffolds, particularly those with multiple halogen substitutions, exhibit low aqueous solubility.[1]

  • Aqueous Buffer Incompatibility: When a concentrated stock solution, typically made in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent environment changes drastically. This "solvent shift" can cause the compound to crash out of the solution as it is no longer soluble at that concentration in the predominantly aqueous environment.[4]

Table 1: Physicochemical Properties of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

PropertyValueSource
CAS Number 1363382-31-3[5]
Molecular Formula C₆HBrCl₂N₂O[5]
Molecular Weight 267.89 g/mol [5]
Predicted Nature Highly Lipophilic / HydrophobicInferred from structure[2][3]
Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: The standard and most effective starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[7]

  • Calculation: Determine the mass of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine needed.

    • Molecular Weight (MW) = 267.89 g/mol .

    • To make 1 mL of a 10 mM solution, you need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 267.89 g/mol * (1000 mg / 1 g) = 2.68 mg

  • Weighing: Accurately weigh out 2.68 mg of the compound using a calibrated analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube or vial.

    • Add 1 mL of anhydrous, cell-culture grade 100% DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[8]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

    • Store aliquots at -20°C or -80°C in a dry, sealed container.[10] For long-term storage, -80°C is preferable.

Causality: Using 100% DMSO ensures maximum initial solubilization. Aliquoting is critical because water absorption into DMSO, which is hygroscopic, can decrease compound solubility over time, especially when combined with freeze-thaw cycles that promote precipitation.[7][11]

Q3: My compound dissolves in DMSO but precipitates in my aqueous assay buffer. How do I solve this?

A3: This is the most common challenge. The key is to control the dilution process and, if necessary, modify the final assay buffer to increase its solubilizing capacity. Below is a decision-making framework and detailed strategies.

Solubility_Workflow cluster_start Initial Problem cluster_strategy Solubilization Strategies cluster_validation Validation & Final Assay Start Compound Precipitates in Aqueous Assay Buffer CoSolvent Strategy 1: Co-Solvent Optimization (e.g., DMSO, Ethanol) Start->CoSolvent Is the assay tolerant to low % organic solvent? Cyclodextrin Strategy 2: Cyclodextrin Inclusion (e.g., HP-β-CD) Start:e->Cyclodextrin:n Is the assay sensitive to organic solvents or need higher solubility? Surfactant Strategy 3: Surfactant Micelles (e.g., Tween-80) Start:e->Surfactant:n Are other methods failing or is this a biochemical assay? Toxicity Validate Vehicle Toxicity on Assay (e.g., Cell Viability) CoSolvent->Toxicity If successful Cyclodextrin->Toxicity If successful Surfactant->Toxicity If successful Assay Proceed with Biological Assay Toxicity->Assay If vehicle is non-toxic at working concentration Kinetic_Solubility cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serially Dilute DMSO Stock into Test Buffers in a 96-well plate (e.g., 200 µM to 0.1 µM) prep_stock->serial_dilute prep_buffers Prepare Test Buffers (e.g., PBS, PBS + 1% HP-β-CD, PBS + 0.1% Tween-80) prep_buffers->serial_dilute incubate Incubate at Room Temp (e.g., 1-2 hours) serial_dilute->incubate observe Visually Inspect for Precipitate/Turbidity. (Optional: Read absorbance at 620 nm) incubate->observe determine_sol Determine Highest Concentration that Remains a Clear Solution observe->determine_sol

Caption: Experimental workflow for a kinetic solubility assessment.

  • Plate Setup: Use a clear 96-well plate. Add 98 µL of your various test buffers (e.g., PBS, media, buffer + cyclodextrin, etc.) to each well.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock to the first column of wells (this gives a 200 µM concentration with 2% DMSO). Mix well.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Analysis: Visually inspect each well against a dark background for signs of precipitation or turbidity. The highest concentration that remains clear is your approximate kinetic solubility in that buffer. For a more quantitative measure, a plate reader can be used to measure light scattering at a wavelength like 620 nm.

Causality: This assay mimics the dilution process used for biological experiments, providing a practical, rather than thermodynamic, measure of solubility under assay-relevant conditions. [8]It allows for rapid and efficient screening of multiple formulation conditions to find the optimal one for your specific experiment. [8]

References

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Furo(3,2-d)pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores | Journals. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceutics. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Cytotechnology. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Pharmaceuticals. [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2024). Crystal Growth & Design. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2018). ResearchGate. [Link]

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  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (2005). Ziath. [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. [Link]

  • Cyclodextrin. Wikipedia. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (2022). Pharmaceutics. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2004). ResearchGate. [Link]

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  • Examples of surfactants used in pharmaceutical formulations. (2024). ResearchGate. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (2023). Scholars Research Library. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2021). Molecular Pharmaceutics. [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. (2016). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021). Micromachines. [Link]

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Troubleshooting

Technical Support Center: Stability of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Welcome to the technical support center for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile chemical intermediate. As a key building block in the synthesis of novel kinase inhibitors and other therapeutic agents, understanding its stability is paramount to ensuring the integrity of your experimental results and the quality of your synthesized compounds.[1] This document provides a comprehensive overview of the stability of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine in acidic and basic media, outlines potential degradation pathways, and offers practical experimental protocols and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine?

A1: The primary stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions. The molecule possesses several reactive sites: the two chlorine atoms on the pyrimidine ring are prone to nucleophilic substitution, the furan ring is sensitive to strong acids, and the entire pyrimidine ring can be susceptible to cleavage under harsh conditions.

Q2: Which functional groups are most likely to degrade in acidic or basic media?

A2: In acidic media, the furan ring is a key point of instability and can undergo acid-catalyzed ring opening.[2][3] In basic media, the chloro substituents at the C2 and C4 positions of the pyrimidine ring are the most reactive sites, susceptible to nucleophilic substitution by hydroxide ions. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[4]

Q3: What are the likely degradation products?

A3: In acidic media, potential degradation products could arise from the opening of the furan ring, leading to more polar, acyclic compounds. In basic media, you can expect mono- and di-hydroxylated pyrimidine derivatives, where one or both chlorine atoms are replaced by hydroxyl groups. Under more forceful conditions, cleavage of the pyrimidine ring can lead to smaller, highly soluble byproducts like β-alanine.[5]

Q4: Are there any recommended storage conditions to ensure long-term stability?

A4: To ensure long-term stability, 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and light, which can accelerate degradation.

Troubleshooting Guide: Common Experimental Issues

Issue Possible Cause Troubleshooting & Optimization
Unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. Degradation of the starting material under the reaction conditions.- Check pH: Ensure the pH of your reaction medium is compatible with the stability of the furo[3,2-d]pyrimidine core. If your reaction generates acid or base, consider using a buffered system. - Lower Temperature: Running reactions at a lower temperature can mitigate degradation. - Inert Atmosphere: If you suspect oxidative degradation, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low yield in a reaction involving nucleophilic substitution. The compound may be degrading under the basic conditions required for the reaction.- Choice of Base: Strong bases like NaOH or KOH might be too harsh. Consider using a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ or Cs₂CO₃. - Reaction Time: Minimize reaction time to reduce exposure to harsh conditions. Monitor the reaction closely by TLC or LC-MS.
Formation of highly polar, unidentified byproducts. This could indicate the opening of the furan or pyrimidine ring.- Acid Scavenging: If your reaction conditions are acidic, consider adding a non-nucleophilic acid scavenger. - Purification: These highly polar byproducts can often be removed by aqueous workup or silica gel chromatography.
Inconsistent retention times in HPLC analysis. This can be due to a variety of factors including column fouling, mobile phase issues, or temperature fluctuations.- Column Washing: Implement a robust column washing protocol after each run, especially if your samples are complex. - Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, degassed, and buffered if necessary.[6] - Column Thermostatting: Use a column oven to maintain a consistent temperature.

Scientific Deep Dive: Predicted Degradation Pathways

Acid-Catalyzed Degradation

Under acidic conditions, the furan ring is the most probable site of initial attack. The mechanism likely involves protonation of the furan oxygen, followed by nucleophilic attack of water, leading to ring opening.

Acid_Degradation Start 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine Protonation Protonation of Furan Oxygen Start->Protonation H⁺ RingOpening Nucleophilic Attack by H₂O & Ring Opening Protonation->RingOpening H₂O Products Acyclic Aldehyde/ Ketone Intermediates RingOpening->Products Further Further Degradation Products->Further Final Small Polar Byproducts Further->Final

Caption: Predicted acid-catalyzed degradation pathway.

Base-Catalyzed Degradation

In the presence of a base, the electron-deficient pyrimidine ring is the more reactive site. The chloro groups at C4 and C2 are susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions. The C4 position is generally more reactive than the C2 position in 2,4-dichloropyrimidines.

Base_Degradation Start 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine Sub1 Nucleophilic Attack at C4 Start->Sub1 OH⁻ Product1 6-Bromo-2-chloro-4-hydroxy- furo[3,2-d]pyrimidine Sub1->Product1 Sub2 Nucleophilic Attack at C2 Product1->Sub2 OH⁻ Product2 6-Bromo-2,4-dihydroxy- furo[3,2-d]pyrimidine Sub2->Product2 RingCleavage Pyrimidine Ring Cleavage Product2->RingCleavage Harsh Conditions Final Small Polar Byproducts RingCleavage->Final

Caption: Predicted base-catalyzed degradation pathway.

Experimental Protocols: Stability Assessment

To experimentally determine the stability of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products.[7]

Protocol 1: Forced Degradation Study

Objective: To assess the stability of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • pH meter

  • HPLC system with a UV detector or LC-MS system

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Vials and heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine at a concentration of 1 mg/mL in acetonitrile.

  • Sample Preparation:

    • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1M HCl. In a separate vial, repeat with 0.1M HCl.

    • Base Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of 1M NaOH. In a separate vial, repeat with 0.1M NaOH.

    • Neutral Hydrolysis: To a vial, add 1 mL of the stock solution and 1 mL of HPLC grade water.

    • Control: To a vial, add 1 mL of the stock solution and 1 mL of acetonitrile.

  • Incubation:

    • Incubate one set of samples at room temperature (25 °C) and another set at an elevated temperature (e.g., 60 °C).

    • Take time-point samples at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Prior to injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC or LC-MS.

Protocol 2: HPLC Analytical Method

Objective: To separate and quantify 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine and its degradation products.

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or by Mass Spectrometry

Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic Stress (HCl) Stock->Acid Base Basic Stress (NaOH) Stock->Base Neutral Neutral Stress (H₂O) Stock->Neutral Temp Incubate at RT & 60°C Time Sample at 0, 2, 4, 8, 24h Temp->Time Neutralize Neutralize Samples Time->Neutralize Inject Inject on HPLC/LC-MS Neutralize->Inject Data Analyze Data: Peak Purity, % Degradation, Mass Balance Inject->Data

Caption: Experimental workflow for stability assessment.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Center for Biotechnology Information. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • Disconnecting with a sneaky furan? YouTube. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Center for Biotechnology Information. Available at: [Link]

  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. National Center for Biotechnology Information. Available at: [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Royal Society of Chemistry. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Available at: [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. Available at: [Link]

  • Pyrimidine Synthesis and Degradation. Pharmacy 180. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. AIOU. Available at: [Link]

  • HYDROLYSIS. University of Toronto. Available at: [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

selectivity profile of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine derivatives against a kinase panel

Introduction: The Furo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing highly selective agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing highly selective agents to minimize off-target effects and enhance therapeutic efficacy. Fused heterocyclic ring systems, particularly those that mimic the purine core of ATP, have emerged as "privileged scaffolds" in medicinal chemistry. Among these, the furo[3,2-d]pyrimidine core represents a promising framework for the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows for competitive binding to the ATP-binding pocket of a wide range of kinases.

While the specific selectivity profile of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine derivatives against a broad kinase panel is not extensively documented in publicly available literature, this guide will provide a comparative analysis of a closely related and well-characterized derivative: the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine. We will use this compound as a case study to illustrate the principles of kinase selectivity and provide the necessary experimental framework for researchers to evaluate novel compounds within this chemical class.

Comparative Selectivity Analysis: A Case Study of a Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative

A key aspect of characterizing a kinase inhibitor is understanding its selectivity across the kinome, and more specifically, its isoform selectivity within a kinase family. The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The class I PI3Ks are composed of four isoforms: p110α, p110β, p110γ, and p110δ. The development of isoform-selective PI3K inhibitors is a major goal in cancer therapy to maximize efficacy and minimize toxicity.

In a study by Hayakawa et al. (2007), a series of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PI3K isoforms[1]. The data below highlights the selectivity of a representative compound from this series.

Table 1: In Vitro Inhibitory Activity of a Furo[3,2-d]pyrimidine Derivative Against PI3K Isoforms

Compound IDTarget KinaseIC50 (µM)
10e p110α0.0036
p110β0.046

Data extracted from Hayakawa et al., 2007[1]

The data in Table 1 demonstrates that compound 10e is a potent inhibitor of the p110α isoform of PI3K, with an IC50 value in the low nanomolar range. Importantly, it exhibits approximately 13-fold selectivity for p110α over the p110β isoform. This level of isoform selectivity is a critical finding, as p110α is one of the most frequently mutated oncogenes in human cancers, making it a prime therapeutic target. The ability to selectively inhibit p110α while sparing other isoforms could lead to a more targeted and less toxic therapeutic agent.

The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the downstream effects of the pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor Furo[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the point of intervention for furo[3,2-d]pyrimidine inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (PI3K)

To determine the inhibitory potency and selectivity of novel furo[3,2-d]pyrimidine derivatives, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common method for assessing PI3K inhibition.

Objective: To determine the IC50 values of test compounds against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ATP

  • PIP2 substrate

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction: a. Prepare a kinase/substrate solution by diluting the recombinant PI3K enzyme and PIP2 substrate in kinase buffer. The final concentration of the enzyme should be in the linear range of the assay. b. Add the kinase/substrate solution to each well of the assay plate.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase isoform.

Causality and Self-Validation:

  • ATP Concentration: Using an ATP concentration near the Km is crucial. If the ATP concentration is too high, it can lead to an underestimation of the potency of competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration must be in the linear range of the assay to ensure that the rate of the reaction is proportional to the enzyme activity.

  • Controls: The inclusion of positive and negative controls in every assay plate is essential for data normalization and quality control.

  • Curve Fitting: A full dose-response curve with a good fit (R² > 0.95) provides confidence in the calculated IC50 value.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor is a multi-step process that begins with the synthesis of the compound and culminates in a comprehensive analysis of its activity against a panel of kinases.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Kinase Screening cluster_2 Data Analysis Synthesis Synthesis of Furo[3,2-d]pyrimidine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Preparation of DMSO Stock Solutions Purification->Stock Primary Primary Screen (Single Concentration) Stock->Primary DoseResponse Dose-Response Assay (IC50 Determination) Primary->DoseResponse SelectivityPanel Selectivity Profiling (Kinase Panel) DoseResponse->SelectivityPanel IC50 IC50 Calculation SelectivityPanel->IC50 SelectivityScore Selectivity Score Calculation IC50->SelectivityScore SAR Structure-Activity Relationship (SAR) Analysis SelectivityScore->SAR

Caption: A typical workflow for determining the selectivity profile of a novel kinase inhibitor.

Conclusion

The furo[3,2-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The case study of the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative demonstrates that compounds based on this core can achieve high potency and isoform selectivity, at least within the PI3K family. However, to fully understand the therapeutic potential and potential off-target liabilities of any new derivative, including the 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine series, comprehensive selectivity profiling against a broad panel of kinases is indispensable. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake such investigations and to advance the development of the next generation of targeted cancer therapies.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., Okada, M., Ohta, M., Tsukamoto, S., Raynaud, F. I., Workman, P., Waterfield, M. D., & Parker, P. (2007). 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(9), 2438–2442. [Link]

Sources

Comparative

A Comparative Guide to Furopyrimidine and Pyrrolopyrimidine Inhibitors: A Deep Dive into IC50 Values and Structure-Activity Relationships

In the landscape of modern drug discovery, particularly in the realm of oncology, the development of targeted kinase inhibitors has marked a paradigm shift. Among the myriad of heterocyclic scaffolds explored, furopyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the development of targeted kinase inhibitors has marked a paradigm shift. Among the myriad of heterocyclic scaffolds explored, furopyrimidines and pyrrolopyrimidines have emerged as privileged structures, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of these two critical inhibitor classes, focusing on their half-maximal inhibitory concentration (IC50) values against key therapeutic targets and elucidating the structure-activity relationships (SAR) that govern their efficacy. This analysis is designed to arm researchers, medicinal chemists, and drug development professionals with the critical insights needed to navigate the nuances of these important pharmacophores.

The Central Role of Fused Pyrimidines in Kinase Inhibition

Furopyrimidines and pyrrolopyrimidines are bicyclic heteroaromatic systems that are isosteric to purines, the natural ligands for the ATP-binding site of kinases. This inherent structural mimicry provides a foundational advantage for achieving high-affinity binding to the kinase hinge region, a critical interaction for potent inhibition.[1] The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Both furopyrimidine and pyrrolopyrimidine scaffolds have been successfully exploited to generate inhibitors of various kinase families, including epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and Janus kinases (JAKs), among others.[3][4]

Comparative Analysis of IC50 Values: A Quantitative Look at Potency

Scaffold ClassCompoundTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionsReference
Furopyrimidine Compound 10b PI3Kα175 ± 7Enzymatic Assay[5]
PI3Kβ71 ± 3Enzymatic Assay[5]
AKT411 ± 20Enzymatic Assay[5]
Compound 4c VEGFR-257.1Enzymatic Assay[6]
Compound 7b VEGFR-242.5Enzymatic Assay[6]
Compound 49 EGFR L858R/T790M26 (CC50)BaF3 Cells[7]
Compound 52 EGFR L858R/T790M20 (CC50)BaF3 Cells[7]
Pyrrolopyrimidine Compound 27 Mer2Enzymatic Assay[8]
Axl16Enzymatic Assay[8]
Compound 23a JAK172Enzymatic Assay[4]
Compound 5k EGFR79Enzymatic Assay[9]
Her240Enzymatic Assay[9]
VEGFR2136Enzymatic Assay[9]
Compound 17a EGFR L858R2.3Biochemical Assay[10]
EGFR L858R/T790M4.0Biochemical Assay[10]
EGFR WT15Biochemical Assay[10]

Analysis of IC50 Data:

From the collated data, several key trends emerge. Pyrrolopyrimidine-based inhibitors have demonstrated exceptional potency against EGFR, including clinically relevant mutant forms, with some compounds exhibiting IC50 values in the low nanomolar range.[10] For instance, compound 17a shows potent inhibition of both the L858R and the double mutant L858R/T790M EGFR, while maintaining a degree of selectivity over the wild-type (WT) enzyme.[10] Similarly, pyrrolopyrimidine derivatives have been developed as highly potent inhibitors of other tyrosine kinases like Mer and Axl, with compound 27 displaying remarkable potency.[8]

Furopyrimidine-based inhibitors have also shown significant promise, particularly as inhibitors of VEGFR-2 and the PI3K/AKT pathway.[5][6] Compound 10b , a furopyrimidine derivative, exhibits potent dual inhibition of PI3Kα/β and AKT.[5] In the context of EGFR inhibition, furopyrimidine compounds 49 and 52 demonstrate potent anti-proliferative activity in cells expressing the EGFR L858R/T790M mutant.[7]

Unraveling the Structure-Activity Relationship (SAR)

The potency and selectivity of these inhibitors are not solely dictated by the core scaffold but are intricately modulated by the nature and position of various substituents. Understanding the SAR is paramount for rational drug design and optimization.[11]

Furopyrimidine SAR Insights:

For furopyrimidine-based VEGFR-2 inhibitors, the substitution pattern on the pyrimidine ring is critical. The presence of a benzamide moiety at the 4-position of the furopyrimidine core in compound 4c contributes to its potent inhibitory activity.[6] In the case of PI3K/AKT dual inhibitors, the incorporation of a 1,3,4-thiadiazole pharmacophore has been shown to be a key determinant of activity.[5]

Pyrrolopyrimidine SAR Insights:

The SAR of pyrrolopyrimidine inhibitors is well-documented, particularly for EGFR inhibitors. The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif.[1] For potent inhibition of mutant EGFR, a Michael acceptor group is often incorporated to form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.[7] The nature of the substituent at the 7-position of the pyrrole ring can significantly impact potency and selectivity. For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, the aryl group at the 7-position was found to be crucial for potent Mer and Axl inhibition.[8] For JAK1 inhibitors, the introduction of a triazole ring at the 4-position of the pyrrolopyrimidine scaffold was a key design element, with further optimization through substitution on the aromatic moiety.[4]

Mechanistic Insights: Targeting Key Signaling Pathways

Both furopyrimidine and pyrrolopyrimidine inhibitors primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases.[1] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cellular processes like proliferation, survival, and angiogenesis. A prime example is the inhibition of the EGFR signaling pathway, which is frequently hyperactivated in various cancers.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Furopyrimidine/ Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Inhibition IC50_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat with Inhibitor (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end

Figure 2: Experimental workflow for the determination of IC50 values using the MTT assay.

Conclusion and Future Perspectives

Both furopyrimidine and pyrrolopyrimidine scaffolds have proven to be exceptionally valuable in the development of potent and selective kinase inhibitors. Pyrrolopyrimidines have demonstrated remarkable success in targeting EGFR and other tyrosine kinases, with several compounds advancing to clinical use. Furopyrimidines, while perhaps less explored in the context of EGFR, have shown significant potential as inhibitors of other important kinases like VEGFR-2 and those in the PI3K/AKT pathway.

The choice between these scaffolds is not a matter of inherent superiority but rather depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound. The subtle differences in the electronics and steric properties of the furan and pyrrole rings can lead to significant variations in binding affinity and selectivity, offering medicinal chemists a versatile toolkit for fine-tuning inhibitor properties.

Future research will undoubtedly continue to explore the vast chemical space around these privileged scaffolds. The development of novel derivatives with improved potency, enhanced selectivity, and favorable pharmacokinetic profiles remains a key objective. As our understanding of the complex signaling networks that drive disease deepens, the rational design of next-generation furopyrimidine and pyrrolopyrimidine inhibitors will be instrumental in delivering more effective and personalized therapies.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 2020. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 2019. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 2005. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 2025. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 2021. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 2022. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

  • Overview of the first set of pyrrolopyrimidine EGFR inhibitors and corresponding IC50 and EC50 determinations on different EGFR mutant variants and corresponding NSCLC cell lines. ResearchGate, N.D. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 2022. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate, N.D. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 2023. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2023. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2022. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate, 2025. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 2024. [Link]

  • Comparison of Half Inhibitory Concentration (IC 50 ) of In Vitro Kinases Assays for Several EGFR Reversible TKIs. ResearchGate, N.D. [Link]

  • Treatment Strategies for Non-Small Cell Lung Cancer with Common EGFR Mutations: A Review of the History of EGFR TKIs Approval and Emerging Data. Cancers, 2022. [Link]

Sources

Validation

A Comparative Guide to Analytical Methods for Furopyrimidine Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Furopyrimidines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyrimidines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antiviral properties.[1][2] The structural and electronic properties of the furopyrimidine scaffold allow for a wide range of chemical modifications, leading to the development of novel therapeutic agents.[3] Robust and reliable analytical methods are crucial for the characterization of these molecules to ensure their identity, purity, and structural integrity, which are fundamental aspects of drug discovery and development.

This guide provides a comparative overview of the principal analytical techniques used for the characterization of furopyrimidine derivatives. We will delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and crystallographic methods, supported by experimental protocols and comparative data. This will enable researchers to make informed decisions when selecting the most appropriate analytical strategy for their specific research needs.

Chapter 1: Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating and quantifying components in a mixture. In the context of furopyrimidine characterization, High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Principle and Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases determines the separation mechanism. For furopyrimidines, which are often moderately polar, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Comparative Analysis of HPLC Methods:

  • Reversed-Phase (RP-HPLC) vs. Normal-Phase (NP-HPLC): While RP-HPLC is generally preferred for furopyrimidines, NP-HPLC, which uses a polar stationary phase and a nonpolar mobile phase, can be advantageous for the separation of very polar or isomeric furopyrimidine derivatives.

  • Detectors: UV-Vis vs. Mass Spectrometry (LC-MS):

    • UV-Vis Detection: This is a common and robust detection method for compounds containing a chromophore, such as the aromatic furopyrimidine ring system. It is excellent for quantification when the identities of the components are known.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides significantly higher sensitivity and specificity.[4][5] LC-MS can detect impurities at much lower levels and provides mass information that aids in the identification of unknown impurities.[6]

Detailed Experimental Protocol: Impurity Profiling of a Furopyrimidine Derivative by RP-HPLC

This protocol is a general guideline and should be optimized for the specific furopyrimidine derivative being analyzed.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (for mobile phase modification)

    • Furopyrimidine sample and reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of the furopyrimidine derivative (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the furopyrimidine sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards from a stock solution of the reference standard.

  • Data Analysis:

    • Identify the peak corresponding to the main furopyrimidine compound.

    • Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak or a reference standard.

    • Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]

Data Presentation: Performance Comparison of HPLC Methods

ParameterHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)Higher (ng/mL to pg/mL range)[4]
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, based on mass-to-charge ratio, reducing the likelihood of interference.[5][10]
Information Provided Retention time, quantitative data.Retention time, quantitative data, molecular weight, and structural information from fragmentation.[5]
Cost LowerHigher
Throughput ModerateCan be faster due to shorter run times.[4]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column and Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 R1 Sample Analysis Val5->R1 Validated Method R2 Data Processing & Reporting R1->R2

Caption: Workflow for HPLC method development and validation.

Chapter 2: Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a furopyrimidine compound is purified, spectroscopic and spectrometric techniques are employed to elucidate its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination

Principle and Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For organic molecules like furopyrimidines, ¹H and ¹³C NMR are the most informative. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing clues about functional groups and connectivity. Coupling patterns between adjacent nuclei in ¹H NMR reveal the proximity of protons.

Comparative Analysis of NMR Experiments:

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[11]

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Detailed Experimental Protocol: Structural Elucidation of a Novel Furopyrimidine using 1D and 2D NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified furopyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra. The acquisition parameters for each experiment (e.g., number of scans, relaxation delays) should be optimized for the specific sample and spectrometer.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the ¹H NMR spectrum to identify the number of protons, their chemical shifts, and coupling constants.

    • Analyze the ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Use the 2D NMR spectra to establish the connectivity between atoms:

      • COSY to identify neighboring protons.

      • HSQC to assign protons to their directly attached carbons.

      • HMBC to connect molecular fragments across multiple bonds.

Data Presentation: Typical Chemical Shifts for Furopyrimidine Protons and Carbons

Atom TypeTypical Chemical Shift (ppm)Notes
Pyrimidine Protons 8.0 - 9.5Highly deshielded due to the electron-withdrawing nature of the nitrogen atoms.
Furan Protons 6.5 - 8.0Chemical shifts are sensitive to the position of fusion and substituents.
Substituent Protons Varies widelyDepends on the nature of the substituent.
Pyrimidine Carbons 140 - 170Quaternary carbons adjacent to nitrogen are typically in this range.
Furan Carbons 100 - 150

Note: These are general ranges and can vary significantly based on the specific substitution pattern.

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_Acq Data Acquisition cluster_Analysis Spectral Analysis cluster_Structure Structure Determination Acq1 1D NMR (¹H, ¹³C) Acq2 2D NMR (COSY, HSQC, HMBC) Acq1->Acq2 An1 Identify Spin Systems (COSY) Acq2->An1 Processed Spectra An2 Assign Protons to Carbons (HSQC) An1->An2 An3 Connect Fragments (HMBC) An2->An3 S1 Propose Structure An3->S1 S2 Verify with all Spectral Data S1->S2

Caption: Workflow for NMR structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[12]

Comparative Analysis of Ionization Techniques:

  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While this can make it difficult to observe the molecular ion, the fragmentation pattern provides a reproducible "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. ESI is well-suited for coupling with HPLC (LC-MS) and for determining the molecular weight of the intact molecule.

Understanding Fragmentation Patterns of Furopyrimidines

The fragmentation of furopyrimidines in mass spectrometry is influenced by the fused ring system and the nature of any substituents. Common fragmentation pathways for pyrimidine derivatives can involve the cleavage of the pyrimidine ring and the loss of small neutral molecules.[13][14] The furan ring can also undergo characteristic cleavages. Analyzing these fragmentation patterns can help to confirm the proposed structure.

Detailed Experimental Protocol: Molecular Weight Determination and Fragmentation Analysis of a Furopyrimidine by LC-MS

  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • LC Conditions:

    • Use similar chromatographic conditions as described in the HPLC section to separate the furopyrimidine from any impurities.

  • MS Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the nature of the analyte.

    • Scan Range: A range that includes the expected molecular weight of the furopyrimidine (e.g., m/z 100-1000).

    • Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the molecular ion of interest. This involves isolating the molecular ion and then inducing fragmentation in a collision cell.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion in the full scan mass spectrum.

    • Analyze the MS/MS spectrum to identify the fragment ions.

    • Propose fragmentation pathways that are consistent with the observed fragments and the proposed structure of the furopyrimidine.

Data Presentation: Common Furopyrimidine Fragments

Fragment TypeDescription
[M+H]⁺ Protonated molecular ion (common in ESI).
Loss of substituents Initial fragmentation often involves the loss of labile groups from the furopyrimidine core.
Ring cleavage Cleavage of the pyrimidine or furan ring can lead to characteristic fragment ions.

Fragmentation Pathway of a Generic Furopyrimidine

Fragmentation_Pathway MolIon Furopyrimidine Molecular Ion [M]⁺˙ Frag1 Fragment 1 (Loss of R¹ group) MolIon->Frag1 - R¹• Frag2 Fragment 2 (Pyrimidine ring cleavage) MolIon->Frag2 - HCN Frag3 Fragment 3 (Furan ring cleavage) Frag2->Frag3 - CO

Caption: A generalized fragmentation pathway for a furopyrimidine.

Chapter 3: X-ray Crystallography: The Definitive Method for 3D Structure

Principle and Rationale: X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid.[15] It works by diffracting a beam of X-rays off the electron clouds of the atoms in the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For small molecules like furopyrimidines, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure, including stereochemistry.[16]

Applicability and Limitations for Furopyrimidine Analysis:

  • Applicability: X-ray crystallography is the gold standard for absolute structure determination. It can confirm the connectivity established by NMR and MS and reveal subtle stereochemical details.

  • Limitations: The primary limitation is the need for a high-quality single crystal of the furopyrimidine, which can be challenging to grow.[16]

Detailed Experimental Protocol: Single Crystal X-ray Diffraction of a Furopyrimidine

  • Crystal Growth:

    • The first and often most challenging step is to grow a single crystal of the furopyrimidine that is suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

    • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[17][18]

  • Data Collection:

    • The crystal is mounted on a goniometer and placed in a beam of X-rays.[19]

    • The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using computational methods to generate an initial model of the electron density.

    • The atomic positions are refined to best fit the experimental data.

Data Presentation: Key Crystallographic Parameters

ParameterDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry of the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the sides and the angles of the unit cell.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

Workflow for X-ray Crystallography

Xray_Workflow cluster_Crystal Crystal Growth cluster_Data Data Collection & Processing cluster_Structure Structure Solution & Refinement C1 Purify Sample C2 Screen Crystallization Conditions C1->C2 C3 Grow Single Crystal C2->C3 D1 Mount Crystal C3->D1 D2 X-ray Diffraction D1->D2 D3 Process Diffraction Data D2->D3 S1 Solve Phase Problem D3->S1 S2 Build Atomic Model S1->S2 S3 Refine Structure S2->S3

Caption: Workflow for single-crystal X-ray crystallography.

Chapter 4: Comparative Summary and Method Selection Guide

The choice of analytical method depends on the specific information required, the stage of research or development, and the available resources.

Comprehensive Comparison Table

FeatureHPLC-UVLC-MSNMR SpectroscopyX-ray Crystallography
Primary Application Purity, QuantificationPurity, Quantification, Molecular WeightStructural ElucidationAbsolute 3D Structure
Sensitivity ModerateHighLowN/A (requires single crystal)
Specificity GoodExcellentExcellentAbsolute
Sample Amount µgng-µgmgSingle crystal
Cost LowModerate-HighHighHigh
Throughput HighHighLowVery Low
Destructive? YesYesNoNo

Decision_Tree Start What is the Analytical Goal? Purity Purity Assessment? Start->Purity Structure Structural Elucidation? Start->Structure AbsoluteStructure Absolute 3D Structure? Start->AbsoluteStructure KnownImpurities Known Impurities? Purity->KnownImpurities NovelCompound Novel Compound? Structure->NovelCompound Crystal Single Crystal Available? AbsoluteStructure->Crystal HPLC_UV HPLC-UV KnownImpurities->HPLC_UV Yes LC_MS LC-MS KnownImpurities->LC_MS No (and for higher sensitivity) NMR NMR Spectroscopy NovelCompound->NMR Yes (for full structure) MS Mass Spectrometry NovelCompound->MS For Molecular Weight & Formula Xray X-ray Crystallography Crystal->Xray Yes NoXray NMR (for relative stereochemistry) Crystal->NoXray No

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine

Hazard Assessment: An Evidence-Based Approach The hazard profile of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine can be inferred from related structures such as 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine and 5-Bromo-2,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

The hazard profile of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine can be inferred from related structures such as 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine and 5-Bromo-2,4-dichloropyrimidine.[2][3] These compounds are classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[4][5]

  • H315: Causes skin irritation[4][5][6]

  • H319: Causes serious eye irritation[4][5][6]

  • H335: May cause respiratory irritation[4][5][6]

Some related compounds are also noted to cause severe skin burns and eye damage.[3] Therefore, it is prudent to handle 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine as a substance with similar or potentially greater hazardous properties.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning
The Hierarchy of Controls: A Multi-Layered Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Controls: All manipulations of 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, especially when in powdered form or when aerosols may be generated, must be conducted within a certified chemical fume hood to prevent inhalation.[3][7]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area for its use should be clearly marked. All personnel must receive documented training on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE ensemble is mandatory when handling 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. The following provides a detailed, step-by-step guide to selecting and using the appropriate PPE.

Due to the risk of skin irritation and potential for severe burns, robust hand protection is critical.[3][8]

  • Glove Selection: Nitrile gloves are a suitable initial choice for protection against solvents and limited exposure to acids and bases.[9] Given the hazardous nature of this compound, double gloving is required .[10][11] The outer glove can be removed and disposed of immediately after handling the compound, minimizing the spread of contamination.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected or visible.[10][11] Use powder-free gloves to prevent aerosolization and contamination of the work area.[10]

A long-sleeved, buttoned laboratory coat is the minimum requirement.[12]

  • Gown Specifications: For procedures with a higher risk of splashing, a disposable, back-closing gown made of a low-lint, coated fabric is recommended.[11] Ensure cuffs are tight-fitting to prevent exposure of the wrists.[11]

Given that analogous compounds cause serious eye irritation and potentially severe damage, comprehensive eye and face protection is non-negotiable.[3][13][14]

  • Primary Eye Protection: Chemical splash goggles are mandatory.[9][11] Standard safety glasses do not provide adequate protection against splashes.[11][12]

  • Secondary Face Protection: When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with chemical splash goggles.[9][11]

Engineering controls are the primary method for respiratory protection. However, in certain situations, such as cleaning up a large spill or when engineering controls are not sufficient, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved N95 respirator is recommended for handling the solid compound to prevent inhalation of dust particles.[2][15] Surgical masks do not offer adequate respiratory protection from chemical exposure.[11][15]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process for donning and doffing PPE when handling 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Donning_Start Start: Enter Designated Area Gown 1. Don Gown Donning_Start->Gown Mask 2. Don N95 Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves1 4. Don Inner Gloves Goggles->Gloves1 Gloves2 5. Don Outer Gloves Gloves1->Gloves2 Doffing_Start Start: In Designated Area Gloves2->Doffing_Start Begin Work OuterGloves 1. Remove Outer Gloves Doffing_Start->OuterGloves GownGloves 2. Remove Gown & Inner Gloves (Turn Gown Inside Out) OuterGloves->GownGloves Exit Exit Designated Area GownGloves->Exit Wash1 Wash Hands Exit->Wash1 FaceProtection 3. Remove Goggles/Face Shield Wash1->FaceProtection MaskDoff 4. Remove Respirator FaceProtection->MaskDoff Wash2 Wash Hands Thoroughly MaskDoff->Wash2

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the handling process to prevent environmental contamination and future exposure.

  • Waste Segregation: All materials contaminated with 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, including gloves, gowns, and any disposable equipment, must be disposed of in a designated "Halogenated Organic Waste" container.[7]

  • Chemical Waste: Unused or waste 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine should be collected in a clearly labeled, sealed container for hazardous waste. Do not pour this compound down the drain.[7] Uncontrolled burning of halogenated compounds can form highly toxic dioxins and furans.[16]

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to this comprehensive guide, researchers can confidently and safely handle 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine, ensuring both personal safety and the integrity of their research.

References

  • MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine. (n.d.).
  • SAFETY DATA SHEET for 5-Bromo-2,4-dichloropyrimidine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET for 2,4,6-trichloropyrimidine. (2025, September 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Chloro-2,6-diaminopyrimidine. (2014, November 13). Acros Organics.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine. (n.d.). Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • 6-Bromo-4-chloropyrido[2,3-d]pyrimidine Safety Information. (n.d.). ChemScene.
  • SAFETY DATA SHEET for 2,6-Diamino-4-chloropyrimidine. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET for 4,6-Dichloropyrimidine. (n.d.).
  • 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine. (n.d.). Synblock.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR.
  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH.
  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. (n.d.). PubChem.
  • 6-Bromo-2,4-dichloro-3H-pyrrolo[2,3-d]pyrimidine. (n.d.). Achmem.
  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025, August 7). ResearchGate.
  • Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. (2023, December 25). ResearchGate.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement. (n.d.). PMC - NIH.
  • Personal Protective Equipment. (n.d.).
  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. (n.d.). Clemson OPEN.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.

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